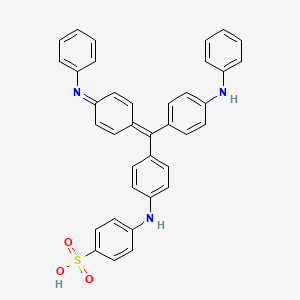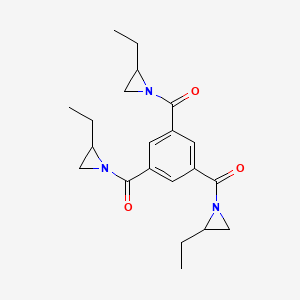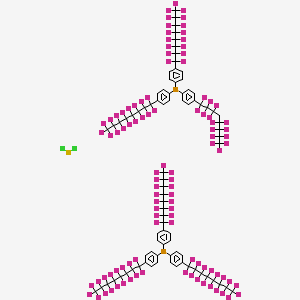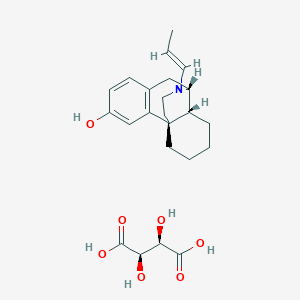
(1S,2S)-1,2-dimethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-dimethylcyclopentane is an organic compound with the molecular formula C7H14 It is a stereoisomer of 1,2-dimethylcyclopentane, characterized by the specific spatial arrangement of its methyl groups on the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopentane typically involves the stereoselective hydrogenation of 1,2-dimethylcyclopentene. This process can be carried out using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen gas atmosphere and a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to maintain the stereochemical integrity of the product. Catalysts such as rhodium or ruthenium complexes are commonly used in these processes.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-dimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclopentanone or 1,2-dimethylcyclopentanol.
Reduction: Further hydrogenation products are rare due to the saturated nature of the compound.
Substitution: Halogenated derivatives such as 1,2-dimethyl-3-chlorocyclopentane.
Scientific Research Applications
(1S,2S)-1,2-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, although specific applications are still under research.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-dimethylcyclopentane in chemical reactions involves its interaction with various reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions. For example, in catalytic hydrogenation, the spatial arrangement of the methyl groups can influence the approach of the catalyst and the hydrogen atoms, leading to selective hydrogenation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-dimethylcyclopentane: The enantiomer of (1S,2S)-1,2-dimethylcyclopentane, with opposite spatial arrangement of the methyl groups.
1,2-dimethylcyclopentane: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
1,3-dimethylcyclopentane: A structural isomer with methyl groups on different carbon atoms of the cyclopentane ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer and other isomers. This makes it valuable in stereoselective synthesis and applications where chiral purity is essential.
Properties
Molecular Formula |
C7H14 |
|---|---|
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(1S,2S)-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
RIRARCHMRDHZAR-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H]1C |
Canonical SMILES |
CC1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)

![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)


![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)


![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)


